2-Amino-4-(4-methylpiperidin-1-yl)butanoic acid
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Overview
Description
2-Amino-4-(4-methylpiperidin-1-yl)butanoic acid is a compound that belongs to the class of amino acids It features a piperidine ring substituted with a methyl group, which is connected to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-methylpiperidin-1-yl)butanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with a Methyl Group: The piperidine ring is then methylated using methylating agents under controlled conditions.
Attachment to Butanoic Acid Backbone: The final step involves attaching the piperidine ring to the butanoic acid backbone through amide bond formation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-methylpiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and piperidine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-4-(4-methylpiperidin-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-methylpiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(hydroxy(methyl)phosphoryl)butanoic acid: A non-proteinogenic alpha-amino acid with a similar but distinct structure.
2-Amino-4-(2-methylpiperidin-1-yl)butanoic acid: Another compound with a similar backbone but different substitution pattern.
Uniqueness
2-Amino-4-(4-methylpiperidin-1-yl)butanoic acid is unique due to its specific substitution pattern and the presence of both amino and piperidine groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H20N2O2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-amino-4-(4-methylpiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C10H20N2O2/c1-8-2-5-12(6-3-8)7-4-9(11)10(13)14/h8-9H,2-7,11H2,1H3,(H,13,14) |
InChI Key |
JWGFTYZSZJIOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCC(C(=O)O)N |
Origin of Product |
United States |
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